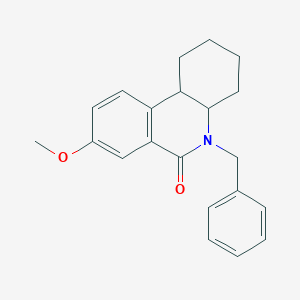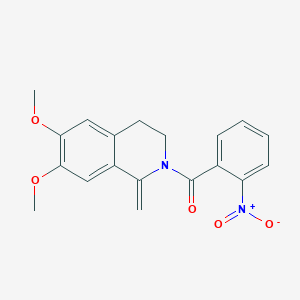![molecular formula C24H20ClN5O5 B289216 N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide is a chemical compound that belongs to the pyrazole class of drugs. It has been extensively studied for its potential use in treating a variety of diseases and disorders.
Mechanism of Action
The exact mechanism of action of N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. It may also work by inhibiting the activity of tumor necrosis factor-alpha (TNF-α), which is involved in the development of tumors.
Biochemical and Physiological Effects
N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumors in animal models of cancer. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide. One direction is to further investigate its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs to treat cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on this compound.
Synthesis Methods
The synthesis of N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide involves several steps. The first step is the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 1-(2-chlorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-chlorophenyl)-3-(1H-pyrazol-5-yl)urea. The final step involves the reaction of 1-(2-chlorophenyl)-3-(1H-pyrazol-5-yl)urea with 2-furoyl chloride to form N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide.
Scientific Research Applications
N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide has been extensively studied for its potential use in treating a variety of diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Molecular Formula |
C24H20ClN5O5 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H20ClN5O5/c25-17-5-1-2-6-18(17)30-21(27-22(31)19-7-3-13-34-19)16(15-26-30)23(32)28-9-11-29(12-10-28)24(33)20-8-4-14-35-20/h1-8,13-15H,9-12H2,(H,27,31) |
InChI Key |
ZQFXZVVFRMBCEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)



![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)


